(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol
Description
Properties
IUPAC Name |
(1S)-2,2-difluoro-1-(3-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITQZNNRSBAUCR-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](C(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol typically involves the reduction of corresponding ketones or aldehydes using chiral catalysts or reagents. One common method is the asymmetric reduction of 2,2-difluoro-1-(3-fluorophenyl)ethanone using chiral alcohol dehydrogenases (ADHs) under mild conditions . The reaction conditions often include the use of NAD(P)H as a cofactor and a suitable buffer system to maintain the pH.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts such as engineered alcohol dehydrogenases for the enantioselective reduction of ketones. The process can be optimized for large-scale production by improving the solubility of substrates and enhancing the catalytic efficiency of the enzymes .
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 2,2-Difluoro-1-(3-fluorophenyl)ethanone.
Reduction: 2,2-Difluoro-1-(3-fluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol is a fluorinated compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique stereochemistry and multiple fluorine atoms contribute to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Scientific Research Applications
(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol serves as a chiral building block in synthesizing complex organic molecules. Its fluorinated structure is studied for its potential as an enzyme inhibitor, and it is investigated for potential use in developing pharmaceuticals, particularly drugs with improved metabolic stability. It is also utilized in producing specialty chemicals and materials with unique properties.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic processes. For instance, it has been evaluated for its inhibitory effects on glucosylceramide synthase, which is significant in managing metabolic disorders like Gaucher disease. In vivo studies demonstrated a marked reduction in glucosylceramide levels in treated mice compared to controls.
Mechanism of Action
The mechanism of action of (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
- Molecular Formula : C₈H₇Cl₂FO
- Molecular Weight : 209.04 g/mol
- Key Differences : Replaces the 3-fluorophenyl group with a 2,6-dichloro-3-fluorophenyl moiety. The additional chlorine atoms increase molecular weight and lipophilicity (LogP ≈ 2.24) compared to the target compound .
- Synthesis : Prepared via sodium methoxide-mediated reactions, highlighting divergent synthetic routes for halogenated analogs .
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol
- Molecular Formula: C₈H₆F₃NO₃
- Molecular Weight : 221.13 g/mol
- Key Differences: Features a nitro group at the 3-position and a trifluoromethyl group instead of difluoro.
(S)-2-Amino-2-(3-fluorophenyl)ethanol
- Molecular Formula: C₈H₁₀FNO
- Molecular Weight : 155.17 g/mol
- Key Differences: Substitutes the 2,2-difluoro group with an amino group, significantly altering polarity and hydrogen-bonding capacity. This compound is synthesized via chiral resolution or asymmetric catalysis .
Fluorination Patterns on the Ethanol Backbone
1-(3,4-Difluorophenyl)-2,2-difluoroethanol
- Molecular Formula : C₈H₆F₄O
- Molecular Weight : 202.13 g/mol
- Key Differences: Contains two fluorine atoms on the phenyl ring (3,4-positions) and two on the ethanol backbone. The increased fluorine count enhances electronegativity and may improve pharmacokinetic properties .
(1S)-2-Chloro-1-(2,4-difluorophenyl)ethanol
Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Reference |
|---|---|---|---|---|
| (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol | 188.14 | ~190–200 (estimated) | ~1.8 | [10, 18] |
| (S)-1-(2,5-Difluorophenyl)ethanol | 158.15 | 190.9 | 1.2 | [18] |
| 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol | 221.13 | N/A | ~0.9 | [12] |
Biological Activity
(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol is a fluorinated alcohol that has garnered attention for its unique biological properties and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a difluorinated ethanol structure with a 3-fluorophenyl group, which enhances its lipophilicity and potential interactions with biological targets. The presence of fluorine atoms is significant as they can influence the compound's reactivity and binding affinity to enzymes or receptors.
The mechanism by which this compound exerts its effects is primarily through interactions with specific molecular targets. The fluorine atoms contribute to enhanced binding affinity due to their ability to form strong hydrogen bonds and dipole-dipole interactions. This characteristic makes the compound a promising candidate for further investigation in various therapeutic areas.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, halogenated phenolic compounds have been shown to possess antibacterial activity, suggesting that this compound may also exhibit such properties. Studies have demonstrated that related fluorinated compounds can inhibit microbial growth, although specific data on this compound's activity remains limited .
Synthesis and Preparation
The synthesis of this compound typically involves asymmetric reduction techniques. Common methods include the use of chiral catalysts such as oxazaborolidine or BINAP-Ru complexes under mild conditions. Additionally, biocatalytic approaches using alcohol dehydrogenases (ADHs) have been explored for their efficiency and selectivity in producing this compound on an industrial scale.
Structure-Activity Relationship Studies
Studies focusing on the structure-activity relationship (SAR) of fluorinated compounds reveal that modifications in the fluorine substitution pattern can significantly affect biological activity. For example, variations in the position and number of fluorine atoms have been correlated with changes in enzyme inhibition profiles and metabolic stability .
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| This compound | Potential enzyme inhibitor | TBD |
| Related Fluorinated Compound | Antimicrobial | MIC = 16 µg/mL |
Pharmacological Applications
The potential applications of this compound extend to drug development. Its unique properties may allow it to serve as a scaffold for designing new pharmaceuticals with improved metabolic stability and efficacy against resistant microbial strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol, and how can reaction parameters be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-fluorophenylmagnesium bromide with 2,2-difluoroacetaldehyde under anhydrous conditions, followed by chiral resolution using enzymatic catalysis or chromatographic methods (e.g., HPLC with a chiral stationary phase). Key parameters include temperature control (−10°C to 0°C for Grignard reactions), solvent choice (THF or diethyl ether), and stoichiometric ratios (1:1.2 aldehyde to Grignard reagent). Monitoring via TLC (hexane:ethyl acetate, 4:1) ensures reaction completion .
Q. How can the stereochemical integrity of the (1S)-enantiomer be validated during synthesis?
- Methodological Answer : Use polarimetry to measure optical rotation ([α]D) and compare with literature values. Chiral HPLC (e.g., Chiralpak AD-H column, isocratic elution with n-hexane:isopropanol 90:10) or circular dichroism (CD) spectroscopy provides enantiomeric excess (ee) quantification. X-ray crystallography (as in ) can confirm absolute configuration if single crystals are obtained .
Q. What safety protocols are critical when handling fluorinated intermediates like this compound?
- Methodological Answer : Conduct a hazard analysis for fluorinated reagents (e.g., risk of HF release). Use PPE (nitrile gloves, safety goggles), work in a fume hood, and employ gas traps for volatile byproducts. Waste must be neutralized with calcium carbonate before disposal. Emergency protocols for skin contact include immediate rinsing with water and calcium gluconate gel application .
Advanced Research Questions
Q. How do electronic effects of the 3-fluorophenyl group influence the compound’s reactivity in catalytic asymmetric reactions?
- Methodological Answer : The electron-withdrawing fluorine atom activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In asymmetric hydrogenation, use chiral ligands like BINAP-Ru complexes to enhance enantioselectivity. Computational studies (DFT) can predict transition states and guide ligand selection .
Q. What strategies mitigate side reactions (e.g., defluorination or racemization) during derivatization?
- Methodological Answer : Avoid strong acids/bases; use mild conditions (e.g., NaBH4 for reductions instead of LiAlH4). For esterification, employ DCC/DMAP in dichloromethane at 0°C. Racemization is minimized by keeping reaction temperatures below 25°C and avoiding prolonged storage in polar aprotic solvents .
Q. How can conflicting NMR data (e.g., split signals for fluorinated carbons) be resolved?
- Methodological Answer : Use 19F NMR to distinguish between diastereotopic fluorine atoms. For 1H NMR, decoupling experiments or 2D COSY/HSQC can assign split peaks. High-field instruments (≥500 MHz) improve resolution. Compare with simulated spectra (e.g., ACD/Labs or MestReNova) .
Data Contradiction Analysis
Q. Why do reported yields vary across synthetic methods for this compound?
- Methodological Answer : Variations arise from differences in catalyst loading (e.g., 5 mol% vs. 10 mol% Pd/C), solvent purity (anhydrous vs. technical grade), or workup procedures (e.g., column chromatography vs. recrystallization). Reproduce protocols with strict moisture/oxygen exclusion and document O2 levels via Glovebox analytics .
Q. How to address discrepancies in melting points reported for enantiomerically pure vs. racemic forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
